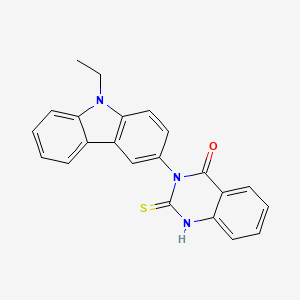
3-(9-etil-9H-carbazol-3-il)-2-sulfanil-3,4-dihidroquinazolin-4-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(9-ethyl-9H-carbazol-3-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a complex organic compound that features a carbazole moiety linked to a dihydroquinazolinone structure with a sulfanyl group
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(9-ethyl-9H-carbazol-3-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
This compound has shown promise in medicinal chemistry due to its potential biological activities. It may exhibit anticancer, antimicrobial, or anti-inflammatory properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to the electronic properties of the carbazole moiety.
Mecanismo De Acción
Target of Action
Related carbazole derivatives have been found to interact with thep53 protein , a major tumor suppressor in humans .
Mode of Action
The exact mode of action of this compound is currently unknown. Carbazole derivatives have been shown to reactivate thep53 pathway in human melanoma cells . This suggests that the compound may interact with its targets to induce changes in cellular processes, potentially leading to apoptosis or senescence.
Result of Action
Related carbazole derivatives have been shown to induceapoptosis and senescence in melanoma cells through the activation of p53 . This suggests that the compound may have similar effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9-ethyl-9H-carbazol-3-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 9-ethyl-9H-carbazole, which is then functionalized to introduce the desired substituents.
Preparation of 9-ethyl-9H-carbazole: This can be achieved by reacting carbazole with ethyl bromide in the presence of a base such as potassium hydroxide.
Formation of 3-(9-ethyl-9H-carbazol-3-yl)aldehyde: The 9-ethyl-9H-carbazole is then treated with phosphorus oxychloride and N,N-dimethylformamide to form the aldehyde.
Synthesis of 3-(9-ethyl-9H-carbazol-3-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one: The aldehyde is reacted with 2-aminobenzenethiol and a suitable catalyst under reflux conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the dihydroquinazolinone moiety, potentially converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like bromine or nitric acid can facilitate electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Comparación Con Compuestos Similares
Similar Compounds
9-ethyl-9H-carbazole: A simpler structure lacking the dihydroquinazolinone and sulfanyl groups.
3-(9-ethyl-9H-carbazol-3-yl)-2-thioxo-3,4-dihydroquinazolin-4-one: Similar but with a thioxo group instead of a sulfanyl group.
3-(9-ethyl-9H-carbazol-3-yl)-2-oxo-3,4-dihydroquinazolin-4-one: Similar but with an oxo group instead of a sulfanyl group.
Uniqueness
The presence of both the carbazole and dihydroquinazolinone moieties, along with the sulfanyl group, makes 3-(9-ethyl-9H-carbazol-3-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one unique. This combination of functional groups can confer distinct electronic, chemical, and biological properties, setting it apart from similar compounds.
Propiedades
IUPAC Name |
3-(9-ethylcarbazol-3-yl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3OS/c1-2-24-19-10-6-4-7-15(19)17-13-14(11-12-20(17)24)25-21(26)16-8-3-5-9-18(16)23-22(25)27/h3-13H,2H2,1H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGVUCMGUYQKFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S)C5=CC=CC=C51 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
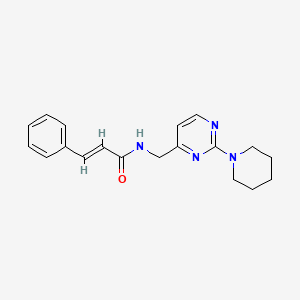

![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3,5-dimethylpiperidine](/img/structure/B2363536.png)
![5-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B2363538.png)
![1-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2363539.png)
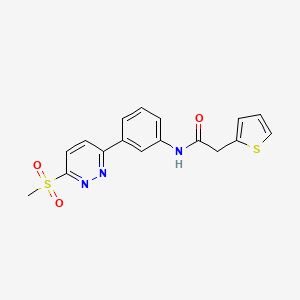

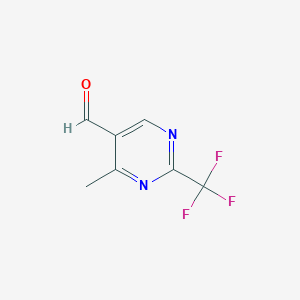

![4-fluoro-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2363548.png)
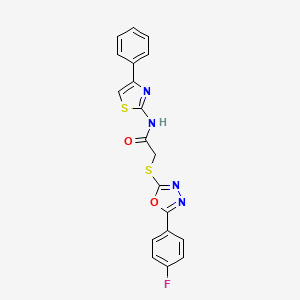
![N-{[4-(3,4-dichlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3,4,5-triethoxybenzamide](/img/structure/B2363552.png)
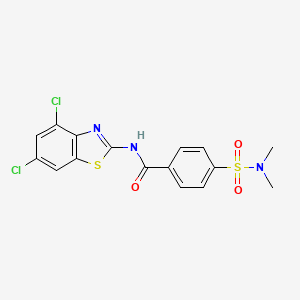
![N-(3-chloro-4-methylphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2363554.png)
